molecular formula C23H33N3O3 B11023800 1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11023800
M. Wt: 399.5 g/mol
InChI Key: WZAGZRMOIZTTMY-UHFFFAOYSA-N
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Description

This compound features a complex structure, combining a piperidine ring, a pyrrolidinone moiety, and a phenylethyl group. Let’s break it down:

    Piperidine Ring: The piperidine core consists of a six-membered nitrogen-containing ring.

    Pyrrolidinone Moiety: The pyrrolidinone (pyrrolidine-2-one) is a five-membered ring with a carbonyl group. It contributes to the compound’s pharmacophore space and stereochemistry.

    Phenylethyl Group: This aromatic side chain adds complexity and potential interactions with biological targets.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative transformations could modify the tert-butyl group or the phenylethyl moiety.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substituents on the piperidine ring may be replaced. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigate its interactions with biological targets (e.g., receptors, enzymes).

    Industry: Evaluate its applications in materials science or catalysis.

Mechanism of Action

Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound are scarce. Further research is needed.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, you can explore related piperidine derivatives or pyrrolidinones to highlight its uniqueness.

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5 g/mol

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H33N3O3/c1-16(17-8-6-5-7-9-17)24-21(28)18-10-12-25(13-11-18)22(29)19-14-20(27)26(15-19)23(2,3)4/h5-9,16,18-19H,10-15H2,1-4H3,(H,24,28)

InChI Key

WZAGZRMOIZTTMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C

Origin of Product

United States

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